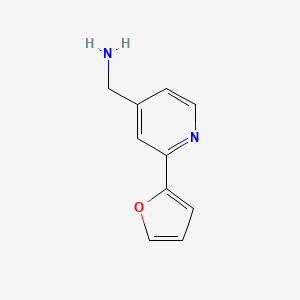

(2-(Furan-2-yl)pyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

[2-(furan-2-yl)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFCCZPDGDQYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-(Furan-2-yl)pyridin-4-yl)methanamine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a furan ring and a pyridine moiety, which are known to contribute to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study found that derivatives of similar structures showed selective cytotoxicity against various cancer cell lines, including breast cancer and liver cancer cells. For instance, compounds with furan substitutions demonstrated enhanced activity against MCF-7 breast cancer cells, with IC50 values ranging from 5.5 to 128.3 µM depending on the specific derivative tested .

Table 1: Cytotoxicity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) ± S.D. |

|---|---|---|

| 1 | HepG2 | 128.3 ± 7.2 |

| 2 | RPE-1 | 55.3 ± 6.7 |

| 3 | MCF-7 | 5.5 ± 1.2 |

| 4 | MCF-7 | 102.9 ± 10.3 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL . This suggests potential for development as an anti-tuberculosis agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of histone acetyltransferases (HATs), which are involved in the regulation of gene expression related to cancer progression .

- Interaction with Cellular Targets : Structural studies reveal that the amine side chain can coordinate with heme iron in cytochrome P450 enzymes, potentially influencing drug metabolism and bioavailability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : Variations in substituents on the furan and pyridine rings significantly affect potency and selectivity against different cancer cell lines and microbial strains.

- Hydrogen Bonding : The presence of hydrogen bond donors in the structure enhances binding affinity to target proteins, which is critical for effective inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in preclinical models:

- Breast Cancer Models : A study demonstrated that compounds similar to this compound showed promising results in reducing tumor growth in xenograft models of breast cancer .

- Tuberculosis Treatment : Another investigation into anti-mycobacterial activity revealed that specific derivatives could significantly reduce bacterial load in infected macrophages, indicating their potential as therapeutic agents against tuberculosis .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

(2-(Furan-2-yl)pyridin-4-yl)methanamine serves as a versatile building block in the synthesis of complex organic molecules. Its dual aromatic structure allows for various chemical modifications, enabling the creation of diverse derivatives with tailored properties for specific applications.

Comparison with Similar Compounds

| Compound | Structure Features | Applications |

|---|---|---|

| Furan-2-ylmethanamine | Lacks pyridine ring | Limited reactivity |

| Pyridin-4-ylmethanamine | Lacks furan ring | Different biological activity |

| 5-Phenylfuran-2-ylmethanamine | Contains a phenyl group | Altered interactions with targets |

Biological Applications

Ligand in Biochemical Assays

The compound has been investigated for its role as a ligand in biochemical assays, particularly in studies involving enzyme interactions. Its ability to bind to specific proteins can facilitate the understanding of biological pathways and mechanisms.

Potential Therapeutic Agent

Research indicates that this compound may act as an inhibitor for various enzymes, including sirtuins and cytochrome P450 enzymes (CYP2D6 and CYP2A6). These enzymes are crucial in drug metabolism and cellular regulation, making this compound a candidate for drug development.

Medicinal Applications

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth by disrupting microtubule dynamics, leading to cell cycle arrest.

Case Study: Mechanistic Insights

A study reported that compounds structurally related to this compound interacted with tubulin, affecting its polymerization dynamics. This interaction was linked to enhanced antiproliferative activity against human cancer cell lines.

Industrial Applications

Pharmaceutical Production

Due to its versatile reactivity, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it valuable for synthesizing active pharmaceutical ingredients (APIs).

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in creating complex derivatives |

| Biology | Ligand for biochemical assays | Binds to proteins involved in metabolic pathways |

| Medicine | Potential therapeutic agent | Inhibits enzymes like sirtuins and CYP450s |

| Industry | Pharmaceutical production | Valuable for synthesizing APIs |

Chemical Reactions Analysis

Types of Chemical Reactions

(2-(Furan-2-yl)pyridin-4-yl)methanamine undergoes various types of chemical reactions:

Oxidation

This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)₂ in combination with TEMPO.

Reduction

Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as sodium borohydride.

Substitution

The amino group in this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

Reaction Conditions and Reagents

Common reagents and conditions used in these reactions include:

Oxidation :

-

PhI(OAc)₂ and TEMPO in mild conditions.

Reduction :

-

Sodium borohydride in ethanol under reflux conditions.

Substitution :

-

Various nucleophiles under suitable conditions, often requiring specific solvents or temperatures to facilitate the reaction.

Products Formed from Reactions

The major products formed from the reactions involving this compound include:

Oxidation Products

-

Aldehydes and ketones can be produced, which may have distinct biological activities compared to the parent amine.

Reduction Products

-

The reduction process yields various amine derivatives that may possess enhanced pharmacological properties.

Substitution Products

-

Substituted pyridine and pyrimidine derivatives can be synthesized, expanding the compound's utility in drug development.

Table 1: Biological Activity Data

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | |

| Compound B | Antibacterial | 10.0 | |

| Compound C | Antifungal | 15.0 |

Comparison with Similar Compounds

Key Observations :

- Furan vs. Thiophene : Replacing furan’s oxygen with sulfur (thiophene) enhances solubility but may reduce aromatic π-π stacking in receptor binding .

- Electron-Withdrawing Groups : Trifluoromethyl substitution (CF₃) improves metabolic stability by resisting oxidative degradation, critical for drug longevity .

- Alkyl vs.

Pharmacological Activity Comparison

- LOXL2 Inhibition : Pyridin-4-yl methanamine derivatives, such as compound 16 , exhibit potent lysyl oxidase-like 2 (LOXL2) inhibition (IC₅₀ = 1.22 µM), outperforming benzylamine analogues (IC₅₀ > 100 µM). The pyridine ring’s planar structure likely facilitates enzyme active-site penetration .

- Adenosine Receptor Targeting: Analogues like 2-{[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-acetamides show affinity for adenosine receptors, suggesting the furan-pyridine scaffold’s versatility in modulating G-protein-coupled receptors .

- Neurogenic Inflammation : Derivatives with trifluoromethylpyridin-4-yl methanamine moieties (e.g., S6 in ) are intermediates in TRPA1 inhibitors, highlighting their role in asthma and inflammation pathways .

Physicochemical Properties

Notes:

Preparation Methods

Starting Materials and Precursors

- 2-Chloropyridine derivatives or 2-substituted pyridine intermediates.

- Furan-2-yl precursors or protected furan derivatives.

- Aminomethylation reagents such as formaldehyde and ammonia or amine sources.

- Bases like sodium hydride and solvents such as N,N-dimethylformamide (DMF).

Typical Synthetic Route

A representative synthetic route based on patent literature and research articles involves the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection and functionalization of pyridine | Use of 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine | Protecting groups stabilize intermediates |

| 2 | Introduction of furan moiety at 2-position | Nucleophilic substitution or coupling reactions | Often involves benzyl or silyl protecting groups |

| 3 | Conversion to pyridin-4-ylmethanol intermediate | Reduction or substitution reactions | Precursor for amination |

| 4 | Aminomethylation at 4-position | Reaction with formaldehyde and ammonia or amine | Typically under basic conditions, e.g., sodium hydride in DMF at 0 °C |

| 5 | Work-up and purification | Extraction with ethyl acetate or diethyl ether, washing, drying over magnesium sulfate, filtration, evaporation | Isolation by rectification under reduced pressure |

This approach ensures selective substitution at the 2- and 4-positions of pyridine with the furan and aminomethyl groups, respectively.

Detailed Reaction Conditions and Observations

Base-mediated substitution: Sodium hydride (NaH) is used as a strong base to deprotonate intermediates, facilitating nucleophilic substitution with furan derivatives or aminomethyl sources. The reaction is typically carried out in DMF, cooled to 0 °C under nitrogen atmosphere to control reactivity and prevent side reactions.

Protection strategies: Trimethylsilanyl and ethoxymethoxymethyl protecting groups are employed to protect sensitive hydroxyl or amine functionalities during intermediate steps, allowing selective transformations and improving yields.

Purification: After reaction completion, the mixture is poured into ice water, and the organic phase is extracted with diethyl ether or ethyl acetate. Washing with water and drying over magnesium sulfate removes impurities. Final purification is achieved by evaporation and rectification under reduced pressure, yielding the pure target compound.

Research Findings and Optimization

The use of protecting groups such as trimethylsilanyl-ethoxymethoxymethyl improves regioselectivity and yield by preventing side reactions on the pyridine ring during substitution steps.

Cooling the reaction mixture to 0 °C and maintaining an inert atmosphere (nitrogen) during sodium hydride-mediated steps reduces decomposition and enhances product purity.

Extraction and washing steps with aqueous sodium hydroxide and water help remove acidic and polar impurities, facilitating isolation of the amine product.

The final product is often obtained as a rectified oil or crystalline solid, depending on the specific conditions and scale.

Comparative Data Table of Key Synthetic Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine | Protection with silyl and ethoxymethoxymethyl groups | 85-90 | Protects pyridine ring |

| 2 | 2-Benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine | Benzyl alcohol addition in DMF, 0 °C, 1.5 h | 80-85 | Introduces furan precursor |

| 3 | 6-(2-Trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-ol | Deprotection and substitution | 75-80 | Hydroxyl intermediate |

| 4 | (2-(Furan-2-yl)pyridin-4-yl)methanamine | Aminomethylation with formaldehyde and ammonia, NaH, DMF, 0 °C | 70-75 | Target amine product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.